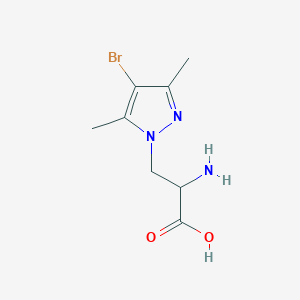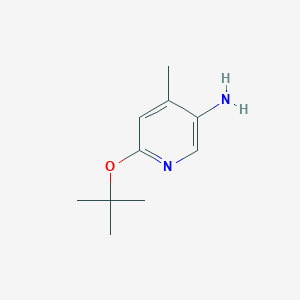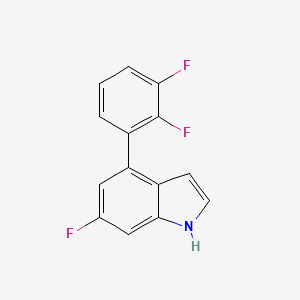
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole is a fluorinated indole derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms at specific positions on the phenyl and indole rings, which imparts unique chemical and physical properties. The incorporation of fluorine atoms into organic molecules often enhances their stability, bioavailability, and binding affinity to biological targets, making such compounds valuable in medicinal chemistry and other applications.
准备方法
The synthesis of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and 6-fluoroindole.
Coupling Reaction: The 2,3-difluoroaniline undergoes a coupling reaction with 6-fluoroindole in the presence of a suitable catalyst and base to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and using more cost-effective reagents and catalysts to achieve higher yields and purity.
化学反应分析
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms on the phenyl and indole rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form various biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DCM), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).
科学研究应用
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.
Chemical Biology: It is used as a probe to investigate biological pathways and molecular mechanisms in living systems.
作用机制
The mechanism of action of 4-(2,3-Difluorophenyl)-6-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
4-(2,3-Difluorophenyl)-6-fluoro-1H-indole can be compared with other fluorinated indole derivatives, such as:
2,3-Difluoro-4-ethoxyphenylboronic acid: This compound has similar fluorine substitution but differs in the presence of an ethoxy group and boronic acid functionality.
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure (benzamide instead of indole).
2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound contains a fluorinated phenyl group and an imidazole ring, making it structurally distinct from the indole derivative.
The uniqueness of this compound lies in its specific fluorine substitution pattern and indole core, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C14H8F3N |
|---|---|
分子量 |
247.21 g/mol |
IUPAC 名称 |
4-(2,3-difluorophenyl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C14H8F3N/c15-8-6-11(9-4-5-18-13(9)7-8)10-2-1-3-12(16)14(10)17/h1-7,18H |
InChI 键 |
JWWQAZNATBLZSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=C3C=CNC3=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
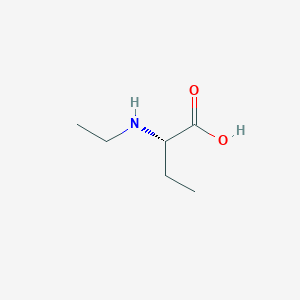
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
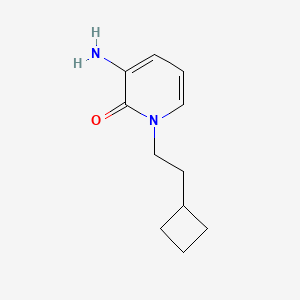
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)

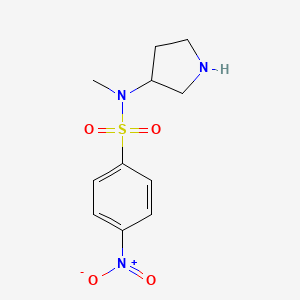
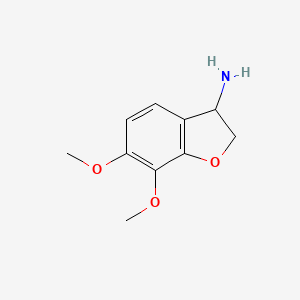

![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
